molecular formula C15H14N2O3 B336360 N-benzyl-2-methyl-3-nitrobenzamide

N-benzyl-2-methyl-3-nitrobenzamide

Cat. No.: B336360
M. Wt: 270.28 g/mol
InChI Key: YMDCJINEEYPUNL-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzene ring, a methyl group at the 2-position, and an N-benzylamide substituent.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-benzyl-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-11-13(8-5-9-14(11)17(19)20)15(18)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,18)

InChI Key

YMDCJINEEYPUNL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Nitro Group Positions

N,N-Dimethyl-2-nitrobenzamide ()
  • Structure : Nitro group at the 2-position, dimethylamide substituent.
  • The electronic effects of the nitro group (meta-directing in 3-nitro vs. ortho/para-directing in 2-nitro) also influence regioselectivity in further functionalization .
  • Synthesis : Prepared via direct amidation, as evidenced by $^1$H NMR characterization, though yields and conditions are unspecified.
N-(2-Nitrophenyl)-benzenesulfonamides ()
  • Structure : Nitro group at the 2-position with a sulfonamide linkage.
  • However, the 2-nitro configuration may limit stability under basic conditions due to proximity to the sulfonamide nitrogen .

Analogs with Directing Groups for Catalysis

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains an N,O-bidentate directing group (hydroxy and dimethyl groups).
  • Key Differences : The N,O-group enables coordination to transition metals (e.g., Pd, Cu), facilitating C–H bond activation in catalytic reactions. In contrast, N-benzyl-2-methyl-3-nitrobenzamide lacks such a directing group, limiting its utility in metal-catalyzed transformations.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .

Benzimidazole- and Hydrazide-Based Derivatives

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ()
  • Structure : Combines benzimidazole and hydrazide moieties.
  • Key Differences : The benzimidazole ring enhances π-π stacking interactions, making these compounds candidates for biological targeting (e.g., antimicrobial agents). The hydrazide group allows for Schiff base formation, a feature absent in this compound.
  • Synthesis : Multi-step process involving condensation with substituted benzaldehydes, achieving moderate yields .

Pharmaceutical-Relevant Amides

Benzathine Benzylpenicillin ()
  • Structure : Dibenzylethylenediamine salt of benzylpenicillin.
  • The N-benzyl groups in both compounds may influence bioavailability, though the penicillin core introduces β-lactam reactivity absent in nitrobenzamides .

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